2-(2-Fluoro-4-nitrophenoxy)ethanol
Description
Properties
CAS No. |
647858-19-3 |
|---|---|
Molecular Formula |
C8H8FNO4 |
Molecular Weight |
201.15 g/mol |
IUPAC Name |
2-(2-fluoro-4-nitrophenoxy)ethanol |
InChI |
InChI=1S/C8H8FNO4/c9-7-5-6(10(12)13)1-2-8(7)14-4-3-11/h1-2,5,11H,3-4H2 |
InChI Key |
IDKDFIXHUVSGNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)OCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-nitrophenoxy)ethanol typically involves the reaction of 2-fluoro-4-nitrophenol with ethylene oxide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the phenoxide ion on the ethylene oxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include techniques such as recrystallization or column chromatography to obtain high-purity 2-(2-Fluoro-4-nitrophenoxy)ethanol .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 4-position of the benzene ring undergoes reduction to form an amine. This reaction is critical for synthesizing intermediates in pharmaceutical and imaging agent development.
| Reagents/Conditions | Product | References |
|---|---|---|
| Hydrogen gas (H₂) + Pd/C | 2-(2-Fluoro-4-aminophenoxy)ethanol | |
| Stannous chloride (SnCl₂) in ethanol | 2-(2-Fluoro-4-aminophenoxy)ethanol |
Key Findings :
-
SnCl₂ in ethanol selectively reduces the nitro group without affecting the fluorine or ether linkage .
-
Catalytic hydrogenation with Pd/C achieves high yields under mild conditions.
Oxidation of the Ethanol Moiety
The terminal hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
| Reagents/Conditions | Product | References |
|---|---|---|
| Potassium permanganate (KMnO₄) | 2-(2-Fluoro-4-nitrophenoxy)acetaldehyde | |
| Chromium trioxide (CrO₃) | 2-(2-Fluoro-4-nitrophenoxy)acetic acid |
Key Findings :
-
KMnO₄ in acidic conditions preferentially oxidizes the ethanol group to an aldehyde.
-
Stronger oxidizing agents like CrO₃ drive the reaction to the carboxylic acid stage.
Nucleophilic Aromatic Substitution of Fluorine
The electron-withdrawing nitro group activates the fluorine atom at the 2-position for nucleophilic substitution.
| Reagents/Conditions | Product | References |
|---|---|---|
| Sodium hydroxide (NaOH) + amine | 2-(4-Nitro-2-(alkylamino)phenoxy)ethanol | |
| Potassium carbonate (K₂CO₃) + thiol | 2-(4-Nitro-2-(sulfanyl)phenoxy)ethanol |
Key Findings :
-
Substitution proceeds readily in polar aprotic solvents (e.g., DMF) at elevated temperatures.
-
Amines and thiols are common nucleophiles, yielding aryl ethers or thioethers .
Stability and Conformational Behavior
The compound’s reactivity is influenced by its conformation:
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 2-(2-Fluoro-4-nitrophenoxy)ethanol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity or tailor pharmacokinetic properties.
Key Findings :
- It has been used to synthesize compounds targeting specific enzymes or receptors, demonstrating potential therapeutic effects against various diseases .
Materials Science
The compound is utilized in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to improved performance in material applications.
Applications :
- Used in the synthesis of specialty chemicals and materials that require specific chemical functionalities .
Biological Studies
Researchers employ 2-(2-Fluoro-4-nitrophenoxy)ethanol to study the effects of fluoro and nitro substituents on biological activity. This aids in the design of new bioactive molecules.
Biological Activity :
- It has shown promising results in antibacterial assays and antioxidant properties, making it a candidate for further pharmacological evaluation .
Toxicity Studies
A study involving Swiss male albino mice indicated that 2-(2-Fluoro-4-nitrophenoxy)ethanol exhibited no significant toxic effects on hematological or biochemical parameters at varying doses. This suggests a favorable safety profile for potential therapeutic use .
Pharmacological Evaluation
In pharmacological evaluations, the compound demonstrated effective antioxidant properties alongside its antibacterial activities. It was effective against free radicals in assays using DPPH and ABTS methods .
Data Table: Applications Overview
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Intermediate for drug synthesis | Targeting specific enzymes/receptors |
| Materials Science | Development of polymers and coatings | Enhanced performance due to unique properties |
| Biological Studies | Study of biological activity | Antibacterial and antioxidant properties |
| Toxicity Assessment | Safety profile evaluation | No significant toxic effects observed |
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-nitrophenoxy)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of the fluoro and nitro groups can influence its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(2-Fluoro-4-nitrophenoxy)ethanol
- CAS No.: 647858-19-3
- Molecular Formula: C₈H₈FNO₄
- Molecular Weight : 217.16 g/mol
- Structure: Comprises a phenolic ring substituted with fluorine (ortho) and nitro (para) groups, linked to an ethanol moiety via an ether bond .
Properties :
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural analogs and their properties:
Key Research Findings
Fluorine Impact: Fluorine at ortho increases electrophilicity, making the target compound more reactive than its non-fluorinated counterpart .
Toxicity Trends: Amino-substituted analogs (e.g., HC Yellow No. 4) show higher toxicity than nitro- or alkoxy-substituted derivatives .
Biological Activity
2-(2-Fluoro-4-nitrophenoxy)ethanol is a compound characterized by the presence of both a fluoro and a nitro group, which significantly influence its chemical reactivity and biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, antibacterial and antitubercular activities, and potential applications in medicinal chemistry.
The molecular formula of 2-(2-Fluoro-4-nitrophenoxy)ethanol is C₈H₈FNO₃, and it features a unique structure that allows for various interactions with biological targets. The fluoro group enhances lipophilicity, while the nitro group can be reduced to an amino group, potentially increasing its biological activity.
The mechanism of action for 2-(2-Fluoro-4-nitrophenoxy)ethanol is not fully elucidated but is believed to involve interactions with specific enzymes or receptors. The presence of the fluoro and nitro groups may enhance binding affinity to biological targets, leading to inhibition or activation of various pathways relevant to disease processes.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of compounds related to 2-(2-Fluoro-4-nitrophenoxy)ethanol. For instance, derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some tested analogs were as low as 6.3 μM, indicating significant antibacterial potential .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (μM) | Bacterial Strain |
|---|---|---|
| Compound A | 6.3 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
| Compound C | >100 | Pseudomonas aeruginosa |
Antitubercular Activity
In vitro studies have demonstrated that derivatives of 2-(2-Fluoro-4-nitrophenoxy)ethanol exhibit antitubercular activity against Mycobacterium tuberculosis. One study reported MIC values ranging from 4 to 64 μg/mL for various derivatives, with the most potent derivative showing an MIC of 4 μg/mL against both sensitive and rifampin-resistant strains .
Table 2: Antitubercular Activity
| Compound | MIC (μg/mL) | Strain |
|---|---|---|
| Derivative 1 | 4 | M. tuberculosis H37Rv |
| Derivative 2 | 16 | Rifampin-resistant M. tuberculosis |
| Derivative 3 | 64 | M. tuberculosis H37Rv |
Case Studies
Case Study 1 : A series of ethanolamine derivatives including 2-(2-Fluoro-4-nitrophenoxy)ethanol were synthesized and screened for their antibacterial activity. Compounds with a nitro group positioned closer to the hydroxyl group exhibited enhanced activity, suggesting that structural modifications can significantly impact efficacy .
Case Study 2 : In another study focused on antitubercular agents, a derivative containing the same phenoxy structure was shown to be non-toxic to human cell lines while maintaining high efficacy against M. tuberculosis. This highlights the potential for developing safe yet effective treatments based on this scaffold .
Q & A
Q. What are the recommended synthetic routes for 2-(2-Fluoro-4-nitrophenoxy)ethanol, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 2-fluoro-4-nitrophenol and ethylene oxide or ethylene carbonate under alkaline conditions. Optimization involves varying catalysts (e.g., K₂CO₃ or NaOH), solvent polarity (DMF vs. THF), and temperature (60–100°C). Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) or HPLC (C18 column, acetonitrile/water gradient) . Design Expert software can model parameter interactions (e.g., time vs. catalyst loading) to maximize yield .
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24
Q. How can the purity and structural integrity of 2-(2-Fluoro-4-nitrophenoxy)ethanol be validated post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Confirm fluorine-induced deshielding in aromatic protons (δ 7.8–8.2 ppm) and ethylene glycol chain signals (δ 3.6–4.2 ppm).
- FT-IR : Verify O-H stretching (~3400 cm⁻¹), nitro group asymmetrical stretching (~1520 cm⁻¹), and C-F bonds (~1250 cm⁻¹).
- Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ peak at m/z 216.03.
Q. What are the preliminary toxicity assessment strategies for this compound in biological studies?
- Methodological Answer : Conduct acute toxicity assays using in vitro models (e.g., HepG2 cells) with MTT assays to determine IC₅₀ values. For in vivo studies (e.g., zebrafish embryos), evaluate LC₅₀ via OECD guidelines. Include solvent controls (DMSO <0.1%) to avoid artifacts.
Advanced Research Questions
Q. How does the nitro group’s electronic effect influence the compound’s stability under varying pH conditions?
- Methodological Answer : Perform accelerated stability studies (pH 1–13, 40°C) with HPLC quantification. The electron-withdrawing nitro group increases susceptibility to hydrolysis at alkaline pH (>10), leading to phenolic byproducts. Use Arrhenius kinetics to extrapolate shelf-life at 25°C.
Q. What computational methods are suitable for predicting the reactivity of 2-(2-Fluoro-4-nitrophenoxy)ethanol in nucleophilic environments?
- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate Fukui indices, identifying electrophilic centers. Molecular dynamics simulations (AMBER force field) can model solvent effects on reaction pathways.
Q. How can contradictory data on the compound’s fluorescence properties be resolved?
- Methodological Answer : Contradictions may arise from solvent polarity or excitation wavelength selection. Standardize measurements using a fluorimeter with λ_ex = 290 nm (nitro group absorption band) in degassed anhydrous solvents. Replicate findings across ≥3 independent batches and apply Grubbs’ test to exclude outliers .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. What strategies enhance the compound’s application in photoactivated drug delivery systems?
- Methodological Answer : Functionalize the ethylene glycol chain with UV-cleavable linkers (e.g., o-nitrobenzyl groups) for controlled release. Validate photoactivation efficiency via LC-MS post-irradiation (365 nm, 10 mW/cm²).
Data Analysis & Validation
Q. What statistical approaches are critical for validating synthetic yield reproducibility?
- Methodological Answer : Use ANOVA to compare batch-to-batch yields (n=5). For low-yield reactions (<50%), apply Box-Behnken experimental design to identify critical factors (e.g., moisture content, stirring rate) .
Q. How can researchers address inconsistencies in bioactivity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
